molecular formula C12H14N2 B1615662 Efetozole CAS No. 99500-54-6

Efetozole

Katalognummer B1615662
CAS-Nummer: 99500-54-6
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: CILDGVODBJAMGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EFETOZOLE is a chemical compound with the molecular formula C12H14N2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is characterized by its imidazole ring, which is a common feature in many biologically active molecules .

Vorbereitungsmethoden

The synthesis of EFETOZOLE involves several steps, typically starting with the preparation of the imidazole ring. One common method involves the reaction of an aldehyde with an amine in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce costs .

Analyse Chemischer Reaktionen

EFETOZOLE undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide. The major products of these reactions are often carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring.

Wissenschaftliche Forschungsanwendungen

EFETOZOLE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of EFETOZOLE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to the disruption of metabolic pathways in microorganisms. This inhibition is often due to the binding of this compound to the active site of the enzyme, preventing the normal substrate from accessing the site .

Vergleich Mit ähnlichen Verbindungen

EFETOZOLE can be compared with other imidazole-based compounds, such as ketoconazole and miconazole. While all these compounds share the imidazole ring, this compound is unique in its specific substitutions and functional groups, which confer different biological activities and chemical properties. This uniqueness makes this compound a valuable compound for specific applications where other imidazole derivatives may not be as effective .

Eigenschaften

CAS-Nummer

99500-54-6

Molekularformel

C12H14N2

Molekulargewicht

186.25 g/mol

IUPAC-Name

2-methyl-1-(1-phenylethyl)imidazole

InChI

InChI=1S/C12H14N2/c1-10(12-6-4-3-5-7-12)14-9-8-13-11(14)2/h3-10H,1-2H3

InChI-Schlüssel

CILDGVODBJAMGO-UHFFFAOYSA-N

SMILES

CC1=NC=CN1C(C)C2=CC=CC=C2

Kanonische SMILES

CC1=NC=CN1C(C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.